n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group via a propyl chain. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Thiabendazole: An antihelmintic agent featuring a benzimidazole structure.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropanecarboxamide group and the propyl linker. These structural elements can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(11-6-7-11)15-8-3-9-17-10-16-12-4-1-2-5-13(12)17/h1-2,4-5,10-11H,3,6-9H2,(H,15,18) |
InChI Key |
DVLAPWSUDCQEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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